molecular formula C15H18N2 B7890926 5-(4-Cyclohexylphenyl)-1H-pyrazole

5-(4-Cyclohexylphenyl)-1H-pyrazole

Cat. No.: B7890926
M. Wt: 226.32 g/mol
InChI Key: JWLJTGBQLLUFIR-UHFFFAOYSA-N
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Description

5-(4-Cyclohexylphenyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a cyclohexylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Cyclohexylphenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-cyclohexylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Cyclohexylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(4-Cyclohexylphenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound has shown potential as a pharmacophore in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-(4-Cyclohexylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit certain kinases or interact with nuclear receptors, modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-(4-Cyclohexylphenyl)-1H-pyrazole is unique due to its cyclohexylphenyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(4-cyclohexylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-11-16-17-15/h6-12H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLJTGBQLLUFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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